molecular formula C12H17BrN2O3S B262935 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide

3-bromo-N-(2-morpholinoethyl)benzenesulfonamide

Cat. No. B262935
M. Wt: 349.25 g/mol
InChI Key: IBNOFYOMOCVINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(2-morpholinoethyl)benzenesulfonamide, also known as BEME, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a sulfonamide derivative and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In

Scientific Research Applications

3-bromo-N-(2-morpholinoethyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide has been shown to have anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-bacterial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3-bromo-N-(2-morpholinoethyl)benzenesulfonamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the development of various inflammatory diseases. In addition, 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which could potentially be used as a therapeutic approach for cancer treatment. 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide has also been found to have anti-bacterial activity against both Gram-positive and Gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide is its high solubility in water and other polar solvents, which makes it easy to work with in lab experiments. In addition, 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide has been found to have a relatively low toxicity profile, which makes it a potentially safe compound to use in various applications. However, one limitation of 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide is its relatively low potency compared to other sulfonamide derivatives, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide. One potential area of research is the development of more potent derivatives of 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide that could be used in various applications. Another area of research is the exploration of the potential applications of 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide in the treatment of various inflammatory diseases such as arthritis and asthma. Finally, the development of novel drug delivery systems for 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide could potentially improve its efficacy and reduce its toxicity.

properties

Product Name

3-bromo-N-(2-morpholinoethyl)benzenesulfonamide

Molecular Formula

C12H17BrN2O3S

Molecular Weight

349.25 g/mol

IUPAC Name

3-bromo-N-(2-morpholin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H17BrN2O3S/c13-11-2-1-3-12(10-11)19(16,17)14-4-5-15-6-8-18-9-7-15/h1-3,10,14H,4-9H2

InChI Key

IBNOFYOMOCVINR-UHFFFAOYSA-N

SMILES

C1COCCN1CCNS(=O)(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared by general procedure III from 3-Bromobenzenesulfonyl chloride (5.0 g, 20 mmol) and 4-(2-Aminoethyl)-morpholine (2.80 mL, 22 mmol) to give the title compound (6.34 g,93%) as a white solid. MS (ISN) 347.1[(M−H)−], 349.3[(M+2−H)−].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Yield
93%

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